molecular formula C21H28ClNO2 B13437713 rac Methadone N-Oxide Hydrochloride

rac Methadone N-Oxide Hydrochloride

Cat. No.: B13437713
M. Wt: 361.9 g/mol
InChI Key: UBXNXUHNYJHAOE-UHFFFAOYSA-N
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Description

rac Methadone N-Oxide Hydrochloride: is a chemical compound with the molecular formula C21H27NO2 (HCl) It is a derivative of methadone, a synthetic opioid used for pain management and opioid dependence treatment

Preparation Methods

Synthetic Routes and Reaction Conditions: rac Methadone N-Oxide Hydrochloride can be synthesized by reacting methadone with an oxidizing agent. One common method involves the use of perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically requires controlled conditions to ensure the formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: rac Methadone N-Oxide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to methadone using reducing agents.

    Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Perbenzoic acid, peroxyacetic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Further oxidized derivatives.

    Reduction: Methadone.

    Substitution: Substituted methadone derivatives.

Scientific Research Applications

rac Methadone N-Oxide Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac Methadone N-Oxide Hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as a full agonist at the µ-opioid receptor, mimicking the effects of natural opioids like endorphins and enkephalins . Additionally, it may interact with other receptors and pathways, contributing to its analgesic and therapeutic effects.

Comparison with Similar Compounds

Uniqueness: rac Methadone N-Oxide Hydrochloride is unique due to its N-oxide functional group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C21H28ClNO2

Molecular Weight

361.9 g/mol

IUPAC Name

N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide;hydrochloride

InChI

InChI=1S/C21H27NO2.ClH/c1-5-20(23)21(16-17(2)22(3,4)24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H

InChI Key

UBXNXUHNYJHAOE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC(C)[N+](C)(C)[O-])(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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